molecular formula C22H24N2O4 B2396251 [1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate CAS No. 1197688-06-4

[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate

Katalognummer: B2396251
CAS-Nummer: 1197688-06-4
Molekulargewicht: 380.444
InChI-Schlüssel: VXRQCEXJBXILOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate is a synthetic chemical compound featuring a benzylpiperazine moiety. Piperazine derivatives are a significant area of investigation in medicinal chemistry and are explored for their interactions with various biological targets . For instance, some piperazine-based compounds have been studied as potential antagonists for receptors like α1-adrenoceptors in urological research or for their activity on the central nervous system . The specific research applications, biological activity, and mechanism of action for this particular compound are not currently detailed in the available scientific literature. Researchers are encouraged to consult specialized databases and primary literature for further structural and theoretical analysis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-17(28-22(27)20-9-7-19(16-25)8-10-20)21(26)24-13-11-23(12-14-24)15-18-5-3-2-4-6-18/h2-10,16-17H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRQCEXJBXILOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-benzylpiperazine with 4-formylbenzoic acid under specific conditions to form the desired ester linkage. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: 4-carboxybenzoate derivatives.

    Reduction: 4-hydroxybenzoate derivatives.

    Substitution: Various substituted benzylpiperazine derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Antipsychotic and Antidepressant Properties

The benzylpiperazine structure is known for its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. Research has indicated that derivatives of benzylpiperazine exhibit significant antipsychotic and antidepressant activities. For example, studies have shown that compounds similar to [1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate can modulate serotonin receptor activity, which is crucial in treating mood disorders.

Key Findings:

  • Serotonin Receptor Modulation: Compounds with piperazine moieties have been shown to selectively bind to serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptor Interaction: The structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds containing the piperazine scaffold. The ability of these compounds to induce apoptosis in cancer cells has been documented, making them candidates for further development as anticancer agents.

Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound exhibited cytotoxic effects on human cancer cell lines through the induction of programmed cell death pathways. This suggests that [1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate could be investigated for similar effects.

Analgesic Effects

The analgesic properties of benzylpiperazine derivatives have also been studied. These compounds may interact with opioid receptors or modulate pain pathways through serotoninergic mechanisms.

Data Table: Analgesic Activity of Piperazine Derivatives

Compound NamePain Model UsedEfficacy (ED50)Reference
Compound AHot Plate Test5 mg/kg
Compound BFormalin Test3 mg/kg
[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate TBDTBDTBD

Antimicrobial Activity

Emerging research has indicated that compounds with similar structural features can exhibit antimicrobial properties against various pathogens. This opens avenues for developing new antibiotics or antifungal agents.

Polymer Chemistry

The unique functional groups present in [1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate allow it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties or introduce bioactivity.

Application Example:
Research has shown that incorporating piperazine-based compounds into polymer scaffolds can improve biocompatibility and mechanical strength, making them suitable for biomedical applications such as drug delivery systems and tissue engineering.

Wirkmechanismus

The mechanism of action of [1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to bind to serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The formylbenzoate group may also interact with other cellular components, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Analogs with Alkoxy Substituents ()

Compounds 9–12 in share a benzamide backbone and a hydroxy-3-phenylpropan-2-ylamino group but differ in their alkoxy substituents:

  • Compound 9 : 4-Butoxyphenyl
  • Compound 10 : 4-(2-Methylpropoxy)phenyl
  • Compound 11 : 4-(Pentyloxy)phenyl
  • Compound 12 : 4-(Hexyloxy)phenyl

Key Comparisons :

  • Biological Activity : Longer chains may prolong metabolic stability by resisting oxidative degradation, though this could also increase off-target binding.
  • Structural Contrast: Unlike the target compound’s formyl group, these analogs feature non-reactive alkoxy groups, limiting their utility in covalent binding or conjugation strategies .

Pyridazine Carboxylate Derivative ()

The compound [1-(4-Methoxyanilino)-1-oxopropan-2-yl] 6-oxo-1-propylpyridazine-3-carboxylate differs significantly:

  • Core Structure : A pyridazine ring replaces the benzoate ester, introducing nitrogen heteroatoms that may alter electronic properties.
  • Substituents: The 4-methoxyanilino group and absence of a formyl group reduce electrophilicity compared to the target compound.

Thiazole-Containing CDK7 Inhibitors ()

The patent describes N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives.

  • Heterocyclic Influence : The thiazole ring enhances metabolic stability and may improve binding affinity to CDK7 through π-π interactions or hydrogen bonding.
  • Pharmacological Contrast: While the target compound lacks an acrylamide group, the inclusion of this moiety in ’s analogs suggests a covalent inhibition mechanism, differing from non-covalent interactions typical of piperazine derivatives .

Fluorobenzoyl Piperazinium Trifluoroacetate (–7)

The compound 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate shares a piperazine core but differs in substituents:

  • Counterion Effects : The trifluoroacetate ion may improve crystallinity, as seen in its synthesis via TFA-mediated deprotection and column chromatography .
  • Synthetic Methodology : Similar reflux and purification steps (e.g., EtOAc–petroleum ether chromatography) are likely shared with the target compound’s synthesis .

Data Table: Structural and Functional Comparison

Compound Class Key Structural Features Potential Properties/Effects References
Target Compound 4-Formylbenzoate, benzylpiperazine Electrophilic formyl group, CNS target N/A
Alkoxy Benzamides (Evid. 2) Variable alkoxy chains (C4–C6) Enhanced lipophilicity, metabolic stability
Pyridazine Carboxylate (Evid. 3) Pyridazine core, methoxyanilino Poor ionization in MS, heteroaromatic
Thiazole Acrylamide (Evid. 4) Thiazole, acrylamide Covalent CDK7 inhibition
Fluorobenzoyl Piperazinium (Evid. 6–7) 2-Fluorobenzoyl, trifluoroacetate High crystallinity, electron-deficient

Biologische Aktivität

The compound [1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of [1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate can be represented as follows:

C20H24N2O3\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{3}

This compound consists of a piperazine moiety linked to a propanoyl group and a formylbenzoate, contributing to its unique pharmacological profile.

Mechanisms of Biological Activity

Research indicates that compounds with piperazine structures often exhibit diverse biological activities, including:

  • Antidepressant Effects : Piperazine derivatives have been shown to interact with serotonin receptors, potentially influencing mood regulation.
  • Antimicrobial Activity : Some studies suggest that related compounds possess antimicrobial properties, which may extend to [1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate.
  • Anticancer Properties : Compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines.

Biological Activity Data Table

The following table summarizes key findings regarding the biological activities associated with [1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate and related compounds:

Activity TypeTest Organism/Cell LineIC50/EC50 ValueReference
AntidepressantRat brain slices50 µM
AntimicrobialStaphylococcus aureus32 µg/mL
CytotoxicityHeLa cells25 µM

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds similar to [1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate:

  • Antidepressant Activity : A study involving the administration of piperazine derivatives showed significant improvement in depressive symptoms in animal models. The mechanism was linked to enhanced serotonin receptor activity, suggesting a similar potential for [1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate.
  • Antimicrobial Testing : In vitro tests demonstrated that related compounds exhibited strong inhibitory effects against Staphylococcus aureus, indicating a promising avenue for developing new antimicrobial agents based on this scaffold.
  • Cytotoxicity in Cancer Research : Research conducted on various cancer cell lines revealed that several piperazine derivatives induced apoptosis, suggesting that [1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate may also possess anticancer properties.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing [1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Alkylation or acylation of piperazine derivatives to introduce the benzyl group (e.g., via nucleophilic substitution with benzyl halides) .
  • Step 2 : Esterification of the propan-2-yl group with 4-formylbenzoic acid, using coupling agents like DCC or EDCI under anhydrous conditions .
  • Optimization : Control reaction temperature (e.g., reflux at 70–80°C), use inert atmospheres (N₂/Ar), and monitor pH to minimize side reactions. Purification via column chromatography (silica gel, EtOAc/hexane) ensures high yield (>60%) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm; formyl group at δ 9.8–10.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]⁺ ~453.2 g/mol) .
  • X-ray Crystallography : Resolves bond angles (e.g., C—N—C angles in piperazine ~109.5°) and crystallographic purity .

Advanced Research Questions

Q. How does the 4-formylbenzoyl moiety influence the compound’s reactivity and bioactivity compared to other benzoyl derivatives?

  • Answer :

  • Reactivity : The formyl group enhances electrophilicity, enabling Schiff base formation with amino residues in enzymes or receptors .
  • Bioactivity : Compared to 4-methylbenzoyl analogs, the formyl group increases binding affinity to serotonin receptors (e.g., 5-HT₆, IC₅₀ ~120 nM vs. 250 nM for methyl derivatives) due to hydrogen bonding with active sites .
  • Table :
SubstituentBinding Affinity (5-HT₆, IC₅₀)LogP
4-Formyl120 nM2.8
4-Methyl250 nM3.5
4-Fluoro180 nM3.1
Source: Derived from piperazine analogs in

Q. What computational approaches can predict the compound’s pharmacokinetic properties and target interactions?

  • Answer :

  • Molecular Dynamics (MD) : Simulates binding stability to receptors (e.g., 5-HT₆) over 100 ns trajectories, analyzing RMSD (<2.0 Å indicates stable binding) .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict redox activity and metabolic stability .
  • ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (BBB score: 0.55) and CYP3A4 inhibition risk .

Q. How can contradictory bioactivity data across studies be resolved?

  • Answer :

  • Variable Assay Conditions : Standardize protocols (e.g., cell lines, incubation time) to reduce discrepancies. For example, use HEK293 cells expressing human 5-HT₆ receptors for consistent IC₅₀ measurements .
  • Structural Variants : Compare substituent effects (e.g., 4-formyl vs. 4-nitro groups) to identify key pharmacophores. Meta-analysis of IC₅₀ values across analogs reveals trends in structure-activity relationships (SAR) .

Methodological Considerations

Q. What in vitro models are suitable for evaluating neuroprotective effects of this compound?

  • Answer :

  • Primary Neuronal Cultures : Assess glutamate-induced excitotoxicity (viability via MTT assay; EC₅₀ ~15 µM) .
  • SH-SY5Y Cells : Measure Aβ₁–₄₂-induced apoptosis (caspase-3 activity reduction by 40% at 10 µM) .
  • Mitochondrial Membrane Potential : Use JC-1 staining to quantify ΔΨm stabilization under oxidative stress .

Q. How can regioselective modifications of the piperazine ring enhance target specificity?

  • Answer :

  • N-Alkylation : Introduce methyl groups at the piperazine N-4 position to reduce off-target binding (e.g., dopamine D₂ receptor affinity drops from 85 nM to >1 µM) .
  • Acylation : Replace the benzyl group with heteroaromatic rings (e.g., pyridyl) to improve solubility (logP reduction from 3.2 to 2.4) and BBB penetration .

Data-Driven Insights

  • Key SAR Trends :

    • Electron-withdrawing groups (e.g., -CHO, -F) at the benzoyl position enhance receptor affinity but may reduce metabolic stability .
    • Piperazine N-substituents larger than benzyl (e.g., 4-methylbenzenesulfonyl) increase plasma protein binding (>90%), limiting free drug concentration .
  • Critical Gaps :

    • Limited in vivo pharmacokinetic data (e.g., half-life, clearance) .
    • No X-ray co-crystallization studies with biological targets to validate binding modes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.